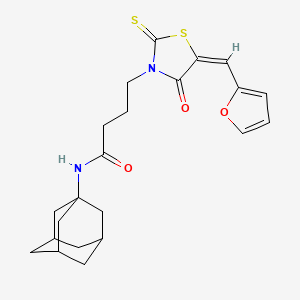
N-((3s,5s,7s)-adamantan-1-yl)-4-((E)-5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3s,5s,7s)-adamantan-1-yl)-4-((E)-5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a complex organic compound known for its multifaceted applications in various scientific domains. Its unique structure combines adamantane, furan, thiazolidinone, and butanamide moieties, contributing to its distinct chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((3s,5s,7s)-adamantan-1-yl)-4-((E)-5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide typically involves multiple steps, starting from commercially available precursors. The synthesis may proceed through the following general pathway:
Formation of the adamantane derivative: : Adamantane undergoes functionalization to introduce an amine group, leading to the formation of adamantan-1-ylamine.
Synthesis of thiazolidinone: : The thiazolidinone core is constructed through a cyclization reaction involving thiourea and a carbonyl compound, such as an aldehyde.
Coupling reactions: : The furan moiety is introduced via a condensation reaction between furan-2-carboxaldehyde and a suitable precursor. The final coupling step involves the amide bond formation between the synthesized adamantane derivative and the thiazolidinone-furan intermediate.
Industrial Production Methods
Industrial production methods may involve optimization of the synthetic steps, including the use of scalable reaction conditions, efficient purification techniques, and high-yield protocols. Catalysts and solvents are selected to ensure the reactions proceed under mild conditions with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
N-((3s,5s,7s)-adamantan-1-yl)-4-((E)-5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: : Conversion to higher oxidation states using oxidizing agents.
Reduction: : Reduction of the carbonyl or thioxo groups using reducing agents.
Substitution: : Nucleophilic or electrophilic substitution reactions on the furan or thiazolidinone rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: : Halogens (e.g., Cl₂, Br₂), alkyl halides (e.g., CH₃I)
Major Products Formed
The major products depend on the specific reaction pathway. For instance, oxidation may yield corresponding oxo derivatives, while reduction can produce hydroxyl or amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-((3s,5s,7s)-adamantan-1-yl)-4-((E)-5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is used as a building block for the synthesis of complex molecules. Its unique structure makes it a valuable component in designing new compounds with desired chemical properties.
Biology and Medicine
In the realm of biology and medicine, this compound has potential applications as an antimicrobial, anti-inflammatory, or anticancer agent. Its distinct molecular framework allows it to interact with various biological targets, leading to potential therapeutic benefits.
Industry
Industrially, the compound can be employed in the development of new materials with specific physical or chemical properties. Its inclusion in polymer matrices or as a functional additive can enhance the performance of industrial products.
Wirkmechanismus
The mechanism of action for N-((3s,5s,7s)-adamantan-1-yl)-4-((E)-5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide involves binding to specific molecular targets, such as enzymes or receptors. Its interaction with these targets can modulate biochemical pathways, leading to the observed biological effects. The adamantane core may enhance membrane permeability, while the thiazolidinone moiety can interact with active sites of enzymes.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, such as other adamantane derivatives or thiazolidinones, N-((3s,5s,7s)-adamantan-1-yl)-4-((E)-5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide stands out due to its unique combination of structural features. Similar compounds include:
Adamantanamine derivatives: : Known for their antiviral properties.
Thiazolidinone derivatives: : Explored for their antimicrobial and anticancer activities.
Furan-containing compounds: : Investigated for their diverse biological activities.
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S2/c25-19(23-22-11-14-7-15(12-22)9-16(8-14)13-22)4-1-5-24-20(26)18(29-21(24)28)10-17-3-2-6-27-17/h2-3,6,10,14-16H,1,4-5,7-9,11-13H2,(H,23,25)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNARYTXZHQIGRA-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCCN4C(=O)C(=CC5=CC=CO5)SC4=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCCN4C(=O)/C(=C\C5=CC=CO5)/SC4=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
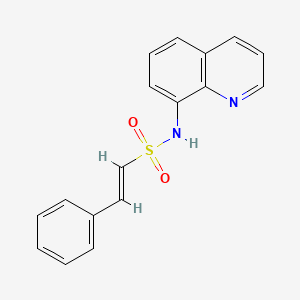
![4,5-dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2444206.png)
![5-((3-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2444211.png)
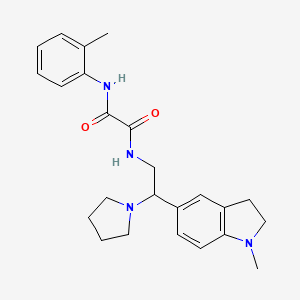
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2444213.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2444214.png)
![4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2444215.png)
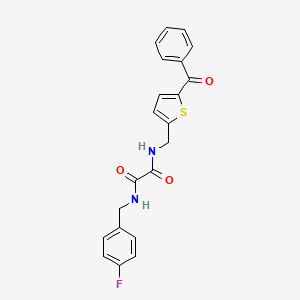
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-4H-chromen-4-one](/img/structure/B2444221.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2444222.png)
![1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2444223.png)
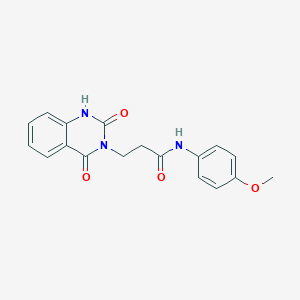
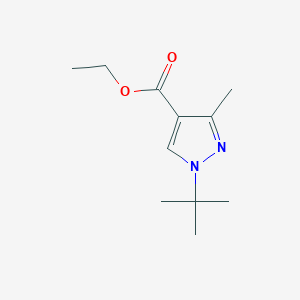
![2-Oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2444226.png)
